(3As,3a's,8ar,8a'r)-2,2'-(propane-2,2-diyl)bis(8,8a-dihydro-3ah-indeno[1,2-d]oxazole)
Overview
Description
(3As,3a’s,8ar,8a’r)-2,2’-(propane-2,2-diyl)bis(8,8a-dihydro-3ah-indeno[1,2-d]oxazole) is a complex organic compound with a unique structure that includes indeno[1,2-d]oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,3a’s,8ar,8a’r)-2,2’-(propane-2,2-diyl)bis(8,8a-dihydro-3ah-indeno[1,2-d]oxazole) typically involves multiple steps. The process begins with the preparation of the indeno[1,2-d]oxazole precursor, followed by the introduction of the propane-2,2-diyl linker. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3As,3a’s,8ar,8a’r)-2,2’-(propane-2,2-diyl)bis(8,8a-dihydro-3ah-indeno[1,2-d]oxazole) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (3As,3a’s,8ar,8a’r)-2,2’-(propane-2,2-diyl)bis(8,8a-dihydro-3ah-indeno[1,2-d]oxazole) is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biomolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
In medicine, (3As,3a’s,8ar,8a’r)-2,2’-(propane-2,2-diyl)bis(8,8a-dihydro-3ah-indeno[1,2-d]oxazole) could be explored for its pharmacological properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its structural features could be exploited to create polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of (3As,3a’s,8ar,8a’r)-2,2’-(propane-2,2-diyl)bis(8,8a-dihydro-3ah-indeno[1,2-d]oxazole) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Radical-triggered translocation compounds: Compounds involved in multi-site functionalization of molecules.
Uniqueness
(3As,3a’s,8ar,8a’r)-2,2’-(propane-2,2-diyl)bis(8,8a-dihydro-3ah-indeno[1,2-d]oxazole) is unique due to its specific structural features, which allow for diverse chemical reactions and potential applications. Its indeno[1,2-d]oxazole rings and propane-2,2-diyl linker provide a distinct framework that sets it apart from other similar compounds.
Properties
IUPAC Name |
(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-23(2,21-24-19-15-9-5-3-7-13(15)11-17(19)26-21)22-25-20-16-10-6-4-8-14(16)12-18(20)27-22/h3-10,17-20H,11-12H2,1-2H3/t17-,18-,19+,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHISRBSXBFRLC-ZRNYENFQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=N[C@@H]2[C@H](O1)CC3=CC=CC=C23)C4=N[C@@H]5[C@H](O4)CC6=CC=CC=C56 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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